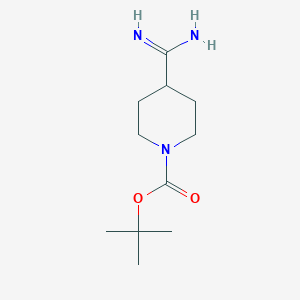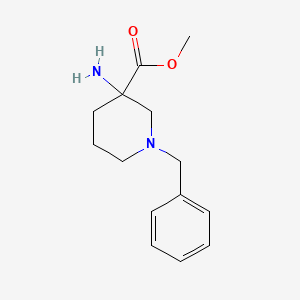
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a derivative of tetrahydronaphthalene, which is a structural motif found in various chemical compounds with potential biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related tetrahydronaphthalene derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives can exhibit interesting features such as atropisomerism, as observed in the synthesis of thiazolidinones and benzothiazepinones from 5,6,7,8-tetrahydronaphthalen-1-amine . Atropisomerism is a phenomenon where molecules with certain rotational bonds can exist in different conformations that are stable and can be isolated. The energy required for the interconversion of atropisomers and their stability can be significant for the biological activity and physical properties of these compounds.
Chemical Reactions Analysis
Tetrahydronaphthalene derivatives can participate in a variety of chemical reactions. For example, they can react with mercaptoacetic acid and arenealdehydes to form thiazolidinones or with ethoxy methylenemalonic ester to form aminomethylenemalonate derivatives . These reactions can lead to the formation of compounds with potential tumor inhibitory and antioxidant activities, as seen in the synthesis of polyfunctionally substituted tetrahydronaphthalene derivatives containing various heterocyclic moieties .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the yield and the properties of the synthesized compounds . Additionally, the introduction of chloroethyl groups can lead to derivatives with potential biological activities . The specific physical and chemical properties of this compound hydrochloride would need to be determined experimentally, but the related compounds suggest a potential for diverse reactivity and applications.
Wissenschaftliche Forschungsanwendungen
Large-Scale Stereoselective Synthesis
A multikilogram-scale, stereoselective process for synthesizing 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been developed. This process achieves high chemical and stereochemical purity, indicating its potential for large-scale production in pharmaceutical and chemical industries (Han et al., 2007).
Synthesis of Bioactive Compounds
This compound and its derivatives are important synthetic intermediates for bioactive compounds. Techniques such as acylation and stereoselective reduction play a crucial role in producing these intermediates, which have applications in developing new therapeutic agents (Men Wei-dong, 2013).
Synthesis of Dopaminergic Compounds
The compound has been used in the synthesis of dopaminergic compounds, which are significant in studying and treating neurological disorders. These synthesis processes involve multiple steps and yield biologically active compounds (Öztaşkın et al., 2011).
Crystal Structure and Bond Formation
Studies have been conducted on the crystal structure of compounds derived from this compound, providing insights into bond formations and molecular interactions. This is crucial for understanding the chemical properties and potential applications of these compounds (Zhang et al., 2006).
Molecular Structure and Oxidation Reactions
Research into the molecular structure and oxidation reactions of derivatives of this compound helps in understanding the reactivity and potential applications of these compounds in various chemical syntheses (Malkova et al., 2014).
Synthesis of Enamides from Ketones
The compound plays a role in the synthesis of enamides from ketones, a process significant in organic chemistry and pharmaceutical research. This involves the use of various reagents and catalysts, highlighting the compound's versatility in chemical syntheses (Zhao et al., 2011).
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to note that related compounds can pose risks. For instance, 1,2,3,4-Tetrahydro-1-naphthylamine is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves the reaction of 1,2,3,4-tetrahydronaphthalene with chlorinating agents to form 5,7-dichloro-1,2,3,4-tetrahydronaphthalene, which is then reacted with ammonia to form the desired product.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "Chlorine gas", "Ammonia gas", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "1. 1,2,3,4-tetrahydronaphthalene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 5,7-dichloro-1,2,3,4-tetrahydronaphthalene.", "2. The resulting product is then dissolved in a solvent such as ethanol and reacted with gaseous ammonia in the presence of a catalyst such as Raney nickel to form 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine.", "3. The amine product is then treated with hydrochloric acid to form 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.", "4. The hydrochloride salt is isolated by filtration and washed with a base such as sodium hydroxide to remove any impurities." ] } | |
CAS-Nummer |
886762-74-9 |
Molekularformel |
C10H11Cl2N |
Molekulargewicht |
216.10 g/mol |
IUPAC-Name |
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2 |
InChI-Schlüssel |
ZDKDCHIVZVZNMV-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)N.Cl |
Kanonische SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




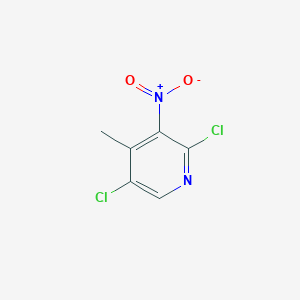
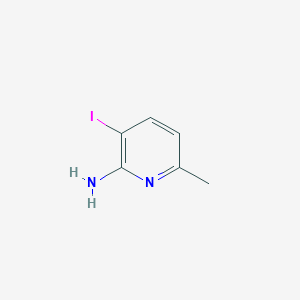
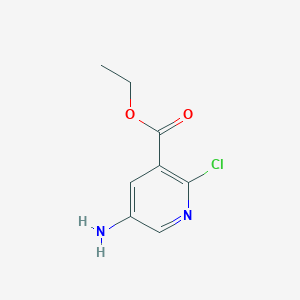
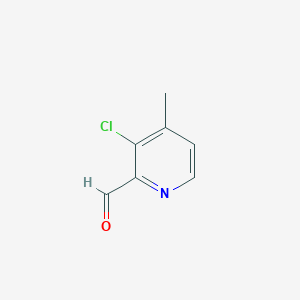

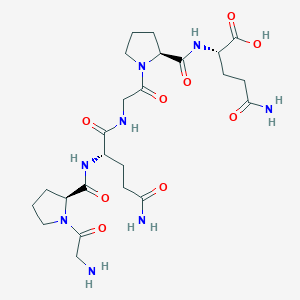

![4-Chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B3030240.png)

![6-Methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B3030243.png)
